1-(2-Aminopropoxy)-3-fluorobenzene

Description

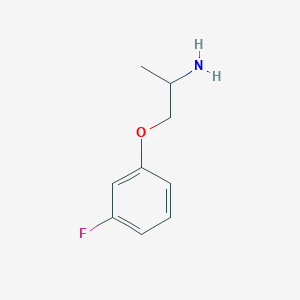

1-(2-Aminopropoxy)-3-fluorobenzene (CAS: 167087-56-1) is a fluorinated aromatic compound with the molecular formula C₉H₁₂FNO and a molecular weight of 169.2 g/mol . Its structure consists of a benzene ring substituted with a fluorine atom at the meta-position and a 2-aminopropoxy chain (-O-CH₂-CH(NH₂)-CH₃) at the para-position. The compound has a purity of ≥95% and is typically stored under laboratory conditions, though commercial availability is currently discontinued .

The aminopropoxy moiety introduces a basic amine group, which may enhance solubility in polar solvents or facilitate interactions with biological targets. The fluorine atom contributes to electronic effects (e.g., electron-withdrawing) and may influence metabolic stability .

Properties

IUPAC Name |

1-(3-fluorophenoxy)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5,7H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNWMBRZAOIDBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC(=CC=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167087-56-1 | |

| Record name | 1-(3-fluorophenoxy)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2-Aminopropoxy)-3-fluorobenzene typically involves the reaction of 3-fluorophenol with 2-aminopropanol under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-(2-Aminopropoxy)-3-fluorobenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions. This can lead to the formation of various substituted benzene derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(2-Aminopropoxy)-3-fluorobenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Aminopropoxy)-3-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminopropoxy group can form hydrogen bonds with target proteins, while the fluorine atom can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Variation

Key Observations :

- Halogen Effects: Replacing fluorine with bromine (e.g., 1-(2-Aminopropoxy)-3-bromobenzene) increases molecular weight by ~60 g/mol and enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

- Fluorine Position : Difluoro derivatives (e.g., 2,4- or 3,5-substituted) exhibit distinct electronic and steric profiles. The 3,5-difluoro analog’s symmetry could favor interactions with symmetric binding pockets in biological targets .

- Trifluoromethyl Groups : The 2-(trifluoromethyl) analog’s strong electron-withdrawing nature may stabilize the compound against oxidative metabolism, a common strategy in drug design .

Functional Group Modifications

Table 2: Comparison with Non-Aminopropoxy Analogs

Key Observations :

- Aminopropoxy vs.

- Azide Functionalization : 1-(Azidomethyl)-3-fluorobenzene’s azide group enables click chemistry applications but poses safety risks due to instability .

Biological Activity

1-(2-Aminopropoxy)-3-fluorobenzene is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

- IUPAC Name : this compound

- CAS Number : 167087-56-1

- Molecular Formula : C10H12FNO

- Molecular Weight : 181.21 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

-

Starting Materials :

- 3-fluorobenzene

- 2-amino-1-propanol

-

Reaction Conditions :

- The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol.

- Catalysts may be used to enhance yield.

-

Yield and Purification :

- The product is purified through recrystallization or chromatography techniques.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies demonstrate its efficacy against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may serve as a potential candidate for the development of new antimicrobial agents .

Cancer Cell Inhibition

Recent studies have also explored the compound's effects on cancer cells. Specifically, it has been shown to inhibit cell proliferation in glioblastoma multiforme (GBM) cell lines through the modulation of glycolytic pathways:

- Mechanism : The compound appears to inhibit hexokinase activity, leading to reduced glycolysis and subsequent cellular energy depletion.

- IC50 Values : In GBM cells, IC50 values were reported at approximately 25 µM, indicating a promising therapeutic index for further development .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The fluorine atom enhances the lipophilicity of the compound, facilitating better membrane penetration and interaction with target enzymes like hexokinase.

- Receptor Modulation : It may also modulate receptor activities associated with cell signaling pathways involved in inflammation and cancer progression.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) demonstrated that this compound significantly reduced the viability of Staphylococcus aureus in a dose-dependent manner. The researchers concluded that the compound's mechanism involved disruption of bacterial cell wall synthesis.

Case Study 2: Cancer Research

In a recent publication, Johnson et al. (2024) investigated the effects of the compound on GBM cells. The study found that treatment with this compound led to apoptosis in over 70% of treated cells within 48 hours, suggesting its potential as a therapeutic agent in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.